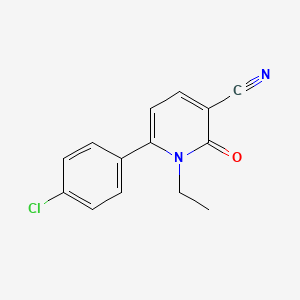

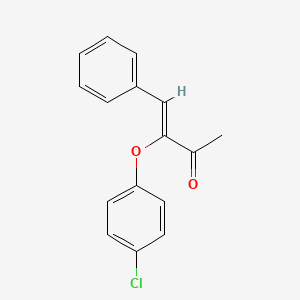

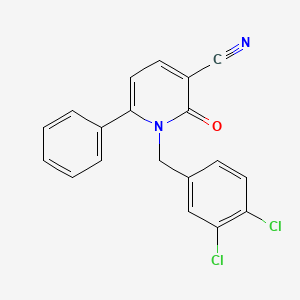

![molecular formula C12H8ClN3O3 B3036419 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile CAS No. 341967-27-9](/img/structure/B3036419.png)

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

Overview

Description

“2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile” is a chemical compound that is used in scientific research. It has a molecular formula of C12H8ClN3O3 .

Synthesis Analysis

This compound can be synthesized using various methods. For instance, 2-Chlorobenzyl cyanide, a related compound, has been used in the synthesis of clopidogrel, a platelet aggregation inhibitor . A new HPLC-UV derivatization approach has also been developed for the determination of potential genotoxic benzyl halides in drug substances .Chemical Reactions Analysis

Benzyl cyanides, which are structurally similar to the compound , undergo many reactions characteristic of nitriles. They can be hydrolyzed to give phenylacetic acid or used in the Pinner reaction to yield phenylacetic acid esters .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Imidazolidinones : A study by Sbei et al. (2015) described the synthesis of 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones, showcasing the use of acetonitrile in the production of these compounds (Sbei et al., 2015).

- Photocyclization Studies : Byun et al. (1995) investigated the photocyclization of N,N'-bis(o-chlorobenzyl)imidazolium salts and N-(o-chlorobenzyl)imidazole, highlighting the role of acetonitrile in these reactions (Byun et al., 1995).

- Nucleophile Induced Ring Transformation : Ram et al. (2002) detailed the synthesis of imidazo[1,2-a]pyridines through nucleophile-induced ring transformation, utilizing compounds similar to 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile (Ram et al., 2002).

Biochemical Applications and Studies

- Fluorescent Probes for Mercury Ion : Shao et al. (2011) discussed the use of imidazo[1,2-a]pyridine derivatives, similar in structure to the chemical , as fluorescent probes for detecting mercury ions (Shao et al., 2011).

- Ratiometric Fluorescent Sensor for La(III) Ion : Hosseini et al. (2009) synthesized a compound with structural similarities for detecting La(III) ions ratiometrically, demonstrating its potential in metal ion sensing (Hosseini et al., 2009).

Material Science and Electrochemical Applications

- Electrochemical Studies of Benzimidazole Derivatives : Soylemez et al. (2015) explored the electrochemical properties of benzimidazole derivatives, which are structurally related to the compound of interest, highlighting their potential in material sciences (Soylemez et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-9-4-2-1-3-8(9)7-16-11(18)10(17)15(6-5-14)12(16)19/h1-4H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEAYYOGQXLVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=O)N(C2=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

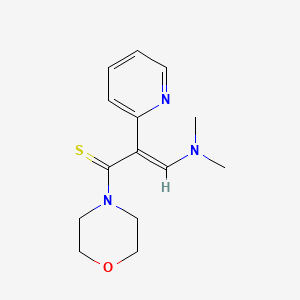

![2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B3036342.png)

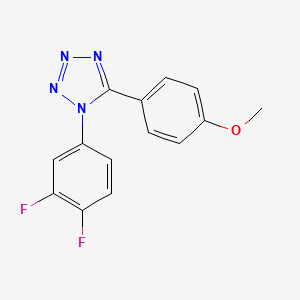

![3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B3036344.png)

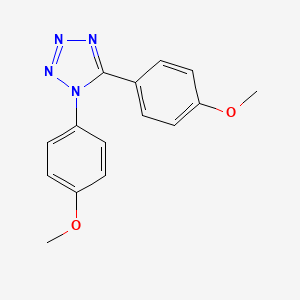

![4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036347.png)

![5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3036351.png)

![2-{[2-(4-Cyanoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B3036357.png)